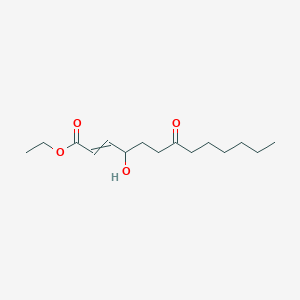

Ethyl 4-hydroxy-7-oxotridec-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

918343-84-7 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

ethyl 4-hydroxy-7-oxotridec-2-enoate |

InChI |

InChI=1S/C15H26O4/c1-3-5-6-7-8-13(16)9-10-14(17)11-12-15(18)19-4-2/h11-12,14,17H,3-10H2,1-2H3 |

InChI Key |

NQIGFAYRYFHFRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)CCC(C=CC(=O)OCC)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of Ethyl 4 Hydroxy 7 Oxotridec 2 Enoate

Tautomeric Equilibria and Intramolecular Hydrogen Bonding in Beta-Dicarbonyl Systems

The 1,3-dicarbonyl moiety, represented by the ketone at C-7 and the ester at C-1, does not directly participate in a classical keto-enol tautomerism with each other due to the saturated carbons in between. However, the β-hydroxy ketone portion of the molecule (hydroxyl at C-4 and ketone at C-7) can exhibit a form of equilibrium. More significantly, the β-keto ester functionality can undergo keto-enol tautomerization. wikipedia.orgkhanacademy.org This equilibrium is catalyzed by both acids and bases. wikipedia.org While the keto form is generally more stable, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and extended conjugation. youtube.com

In the case of Ethyl 4-hydroxy-7-oxotridec-2-enoate, the hydroxyl group at C-4 and the ketone at C-7 can participate in intramolecular hydrogen bonding. This interaction can influence the molecule's conformation and reactivity. Similarly, the enol form of the β-keto ester can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester's carbonyl oxygen. nih.gov The extent of enol formation is influenced by the solvent and the presence of catalysts. nih.gov

| Factor | Effect on Equilibrium | Example System |

|---|---|---|

| Solvent Polarity | Polar solvents can stabilize the more polar keto form. | β-ketoesters in various solvents nih.gov |

| Intramolecular H-Bonding | Stabilizes the enol form. youtube.com | Pentane-1,3-dione youtube.com |

| Conjugation | Extended conjugation stabilizes the enol form. youtube.com | Systems with multiple double bonds youtube.com |

| Catalysis (Acid/Base) | Accelerates the interconversion between keto and enol forms. wikipedia.org | General acid/base catalysis of tautomerization wikipedia.orgkhanacademy.org |

Reactions Involving the Alpha,Beta-Unsaturated Ester Moiety

The α,β-unsaturated ester is a key reactive feature of the molecule, susceptible to various nucleophilic and electrophilic attacks.

Conjugate Additions and Their Stereochemical Outcomes

The electron-withdrawing nature of the ester group renders the β-carbon electrophilic, making it susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. pressbooks.pub The reaction proceeds via the formation of a resonance-stabilized enolate intermediate. nih.govbeilstein-journals.org The stereochemical outcome of the conjugate addition is influenced by the existing stereocenter at C-4 (the hydroxyl group), which can direct the incoming nucleophile to one face of the double bond, leading to diastereoselectivity. nih.gov The choice of nucleophile and reaction conditions can also impact the stereochemical course of the addition.

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Organocuprates (Gilman reagents) | R₂CuLi | β-alkylated ester pressbooks.pub |

| Enolates | Lithium enolates | 1,5-dicarbonyl compounds researchgate.net |

| Amines | R₂NH | β-amino esters |

| Thiols | RSH | β-thioether esters |

Electrophilic Additions to the Olefinic Bond

While less common for α,β-unsaturated esters due to the electron-deficient nature of the double bond, electrophilic additions can occur under specific conditions. For instance, halogenation (e.g., with Br₂) can proceed, often leading to a mixture of products. The regioselectivity of such additions can be complex.

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis provides a powerful tool for modifying the structure of unsaturated esters. acs.org Cross-metathesis with other olefins can be employed to introduce new functional groups or alter the chain length of the molecule. rsc.orgrsc.org For example, cross-metathesis with ethylene (B1197577) could potentially lead to a shorter chain α,β-unsaturated ester. google.com The choice of catalyst, often ruthenium-based, is critical for the efficiency and selectivity of the metathesis reaction. nih.gov

Transformations of the Hydroxyl Group

The secondary hydroxyl group at C-4 is a versatile handle for further functionalization.

Chemical Derivatization for Protection and Activation

To prevent interference in reactions targeting other parts of the molecule, the hydroxyl group often requires protection. libretexts.orgresearchgate.net Common protecting groups for alcohols include ethers (e.g., silyl (B83357) ethers like TMS or TBDPS), esters (e.g., acetate (B1210297) or pivaloate), and acetals. youtube.comhighfine.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection). youtube.com

Conversely, the hydroxyl group can be activated to facilitate nucleophilic substitution. Conversion to a good leaving group, such as a tosylate or mesylate, allows for displacement by a variety of nucleophiles.

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| Trimethylsilyl (B98337) ether | TMS | TMSCl, Et₃N | Mild acid (e.g., AcOH) or fluoride (B91410) source (e.g., TBAF) youtube.com |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMSCl, imidazole | Acid or fluoride source |

| Acetyl ester | Ac | Acetic anhydride (B1165640), pyridine | Base (e.g., K₂CO₃, MeOH) or acid |

| Benzyl ether | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) youtube.com |

Selective Oxidation and Reduction Reactions

The presence of both a hydroxyl and a ketone group in Ethyl 4-hydroxy-7-oxotridec-2-enoate allows for selective oxidation and reduction reactions, which are critical for modifying the molecular framework.

Selective Oxidation:

The secondary alcohol at the C4 position can be selectively oxidized to a ketone, yielding a 1,4-dicarbonyl compound. The choice of oxidizing agent is crucial to avoid unwanted side reactions, such as oxidation of the enoate double bond or cleavage of the carbon chain. Common reagents for this transformation include:

Dess-Martin periodinane (DMP): A mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions at room temperature, which helps in preserving the other functional groups.

Swern oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride in dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine. It is also a mild and effective method for this type of selective oxidation.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be used, although their toxicity and the need for careful control of reaction conditions to prevent over-oxidation or side reactions make them less favorable in some applications.

Selective Reduction:

The ketone at the C7 position can be selectively reduced to a secondary alcohol. Furthermore, the existing β-hydroxy ketone moiety (at C4 and C7) can be stereoselectively reduced to a 1,3-diol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Diastereoselective Reduction to 1,3-diols:

Formation of syn-1,3-diols: This can be achieved through external hydride delivery, often involving chelation control. Reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) or the use of a Lewis acid such as diethylmethoxyborane (B30974) with sodium borohydride (B1222165) can direct the hydride to attack from a specific face of the carbonyl, leading to the syn diastereomer. ox.ac.ukoup.comyoutube.com

Formation of anti-1,3-diols: Intramolecular hydride delivery is a common strategy to obtain the anti diol. This involves the formation of a transient boronate ester at the C4 hydroxyl group, which then delivers the hydride to the C7 ketone internally. ox.ac.ukacs.org Samarium diiodide (SmI₂) is another reagent known to promote the stereoselective reduction of β-hydroxy ketones to anti-1,3-diols. acs.org

The α,β-unsaturated ester can also be reduced, typically under more forcing conditions or with specific catalysts. For instance, catalytic hydrogenation with a palladium catalyst might reduce the double bond, while strong reducing agents like lithium aluminum hydride would reduce both the ester and the ketone.

Reactivity of the Ketone Functionality

The ketone at C7 is a key site for carbon-carbon bond formation and functional group interconversion.

The ketone carbonyl is electrophilic and susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and cyanide.

The existing stereocenter at C4 can exert a degree of stereocontrol over nucleophilic additions to the C7 ketone, a phenomenon known as 1,3-asymmetric induction. rsc.org The stereochemical outcome can often be predicted by models such as the Felkin-Ahn or Cram-chelation models, depending on the nature of the nucleophile and the presence of chelating metals. For instance, in the absence of a chelating metal, the Felkin-Ahn model would likely predict the stereochemical course of the reaction.

The ketone possesses α-protons at the C6 and C8 positions, which can be removed by a suitable base to form an enolate. masterorganicchemistry.comvanderbilt.edu The regioselectivity of enolate formation (i.e., deprotonation at C6 vs. C8) can be controlled by the reaction conditions:

Kinetic Enolate: Formed by using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures. This enolate forms faster and is typically the less substituted one. vanderbilt.edu In the case of Ethyl 4-hydroxy-7-oxotridec-2-enoate, deprotonation at C8 would likely be favored under kinetic control due to the steric hindrance from the alkyl chain.

Thermodynamic Enolate: Formed under conditions that allow for equilibration (e.g., a weaker base like sodium hydride or potassium tert-butoxide at higher temperatures). This leads to the more stable, more substituted enolate. vanderbilt.edu

Once formed, the enolate can react with various electrophiles, allowing for the introduction of functional groups at the α-position. springernature.comorganic-chemistry.org This includes alkylation with alkyl halides, halogenation, and aldol (B89426) reactions. mnstate.edu

Chemo- and Regioselective Transformations within Multifunctional Molecular Frameworks

The presence of multiple reactive sites in Ethyl 4-hydroxy-7-oxotridec-2-enoate necessitates careful selection of reagents and conditions to achieve chemoselectivity. nih.govresearchgate.netorganicmystery.com

1,4-Conjugate Addition (Michael Addition): The α,β-unsaturated ester is an excellent Michael acceptor. wikipedia.orgpressbooks.publibretexts.orgwikipedia.org Soft nucleophiles, such as cuprates (Gilman reagents), enamines, and certain enolates, will preferentially attack the β-carbon (C3) of the unsaturated system in a 1,4-conjugate addition, leaving the ketone and ester carbonyls intact. wikipedia.orgpressbooks.publibretexts.org

1,2-Direct Addition: Hard nucleophiles, such as organolithium reagents or Grignard reagents in the absence of a copper catalyst, are more likely to attack the more electrophilic carbonyl carbon of the ketone at C7 (a 1,2-addition). pressbooks.pubrsc.org The ester carbonyl is generally less reactive towards these nucleophiles than the ketone.

Protection Strategies: To achieve specific transformations, it may be necessary to protect one or more of the functional groups. For example, the hydroxyl group could be protected as a silyl ether (e.g., with tert-butyldimethylsilyl chloride) to prevent it from interfering with reactions at the ketone or ester. Similarly, the ketone could be protected as a ketal.

Thermal and Photochemical Stability, and Degradation Pathways under Controlled Conditions

Thermal Stability:

Decarboxylation: While the β-hydroxy ketone moiety is relatively stable, if the hydroxyl group at C4 were to be oxidized to a ketone, the resulting β-keto ester could be susceptible to hydrolysis and decarboxylation upon heating in the presence of acid or base. youtube.com

Dehydration: The β-hydroxy ketone can undergo dehydration (elimination of water) under acidic or basic conditions, particularly with heating, to yield an α,β-unsaturated ketone. msu.edu

Retro-Aldol Reaction: The β-hydroxy ketone linkage can also be susceptible to a retro-aldol reaction under certain conditions, leading to cleavage of the C4-C5 bond. rsc.org

Photochemical Stability:

α-Cleavage (Norrish Type I): Ketones are known to undergo α-cleavage upon photochemical excitation. psu.eduresearchgate.netacs.org For Ethyl 4-hydroxy-7-oxotridec-2-enoate, this could lead to the formation of radical species by cleavage of the C6-C7 or C7-C8 bonds. The subsequent reactions of these radicals could lead to a variety of degradation products.

Hydrogen Abstraction (Norrish Type II): If a γ-hydrogen is accessible, intramolecular hydrogen abstraction can occur, leading to a 1,4-biradical that can cyclize or cleave.

Reactions of the Unsaturated System: The α,β-unsaturated ester can undergo photochemical [2+2] cycloadditions or E/Z isomerization upon irradiation. acs.orgacs.org

Influence of the Hydroxyl Group: The presence of the α-hydroxy group relative to the ketone (in this case, a γ-hydroxy ketone) can influence the photochemical pathways. Studies on α-hydroxy ketones have shown that they can undergo characteristic photochemical reactions, including cleavage and rearrangements. cdnsciencepub.comresearchgate.net

Biological and Biochemical Research on Ethyl 4 Hydroxy 7 Oxotridec 2 Enoate and Its Structural Analogues

Occurrence and Proposed Biological Roles of Similar Hydroxy-Keto-Enoate Structures

The specific arrangement of hydroxyl, ketone, and enoate (α,β-unsaturated ester) functionalities is found in a variety of natural compounds that exhibit significant biological activities. nih.govresearchgate.netnih.govmdpi.com These molecules often act as signaling molecules or defense compounds. nih.gov

Natural Product Analogues with Related Structural Features (e.g., Tautomycetin, Strictifolione, Oxidized Phospholipids)

Several natural products share key structural elements with Ethyl 4-hydroxy-7-oxotridec-2-enoate.

Tautomycetin: This complex polyketide, isolated from Streptomyces griseochromogenes, is a potent and selective inhibitor of protein phosphatase 1 (PP1). apexbt.comwikipedia.orgtocris.com Its structure contains a linear polyketide chain with multiple hydroxyl and keto groups. wikipedia.org Tautomycetin's biological activity, which includes immunosuppressive and antitumor effects, is linked to its ability to bind to the active site of phosphatases. tocris.comnih.govnih.gov The interaction involves both hydrophobic regions and specific hydrogen bonds, highlighting the importance of the oxygenated functionalities for biological recognition. nih.gov

Strictifolione: This natural product features a 5,6-dihydro-α-pyrone moiety, which acts as a Michael acceptor. nih.gov This reactive site is believed to interact with nucleophilic residues in target enzymes, leading to the attenuation of their activity. nih.gov This reactivity is a common feature of α,β-unsaturated carbonyl compounds, which can modulate biological pathways through covalent modification of proteins. nih.govnih.gov

Oxidized Phospholipids (B1166683) (OxPLs): Under conditions of cellular stress, polyunsaturated fatty acids within phospholipids can be oxidized non-enzymatically or enzymatically to generate a diverse array of bioactive molecules. nih.govmdpi.com These OxPLs, including species like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphocholine (POVPC), contain aldehyde and ketone functionalities. nih.gov They act as damage-associated molecular patterns (DAMPs) that can trigger inflammatory responses by interacting with pattern recognition receptors. nih.govnih.gov However, they can also have anti-inflammatory and protective effects, depending on their specific structure and the cellular context. mdpi.comnih.gov The biological effects of OxPLs are vast, influencing processes from immune cell activation to endothelial barrier function. nih.govnih.gov

Biosynthetic Considerations for Related Polyketide and Fatty Acid Derivatives

The structure of Ethyl 4-hydroxy-7-oxotridec-2-enoate is suggestive of a biosynthetic origin from either fatty acid or polyketide pathways. Both pathways utilize acetyl-CoA and malonyl-CoA as fundamental building blocks. nih.govescholarship.org

Fatty acid synthases (FAS) and polyketide synthases (PKS) are large, multifunctional enzymes that catalyze the iterative condensation of these small carboxylic acid units to build a long carbon chain. imperial.ac.ukasm.org A key distinction between the two pathways lies in the degree of reduction of the β-keto group formed after each condensation step. imperial.ac.uk In fatty acid synthesis, the keto group is typically fully reduced to a methylene (B1212753) group. In polyketide synthesis, the reduction is often incomplete, leading to the retention of hydroxyl and keto groups, and the formation of double bonds, which results in a vast diversity of structures. escholarship.orgimperial.ac.uk The presence of both a hydroxyl and a keto group in the backbone of the target compound strongly suggests a polyketide-like biosynthetic logic.

The introduction of double bonds is typically achieved through the action of dehydratase (DH) domains within the PKS machinery, while the hydroxyl groups are the result of ketoreductase (KR) domain activity. wikipedia.org The final ethyl ester could be formed through a transesterification event catalyzed by a dedicated enzyme or occur post-biosynthesis.

Enzymatic Transformations and Metabolic Fates in In Vitro and Model Organism Systems

The functional groups present in Ethyl 4-hydroxy-7-oxotridec-2-enoate—an ethyl ester, a secondary alcohol, a ketone, and an α,β-unsaturated system—make it a likely substrate for several classes of metabolic enzymes.

Substrate Specificity for Hydrolases and Oxidoreductases Relevant to Compound Metabolism

Hydrolases: The ethyl ester bond is susceptible to hydrolysis by esterases, a broad class of hydrolytic enzymes, to yield the corresponding carboxylic acid and ethanol. nih.govgoogle.comacs.orgacs.org The rate and selectivity of this hydrolysis can be influenced by the surrounding chemical structure. acs.org Enzymatic hydrolysis is a key step in the metabolism and recycling of many ester-containing compounds. nih.govrsc.org

Oxidoreductases: The hydroxyl and keto groups are targets for oxidoreductases. The secondary alcohol at the C4 position can be oxidized to a ketone by dehydrogenases. Conversely, the ketone at C7 can be reduced to a secondary alcohol by reductases, such as aldo-keto reductases (AKRs). nih.govgoogle.commdpi.com These enzymes play crucial roles in detoxifying aldehydes and ketones and in the biosynthesis of important signaling molecules. mdpi.comnih.gov For instance, certain oxidoreductases specialize in the reduction of α-hydroxy ketones. nih.gov The α,β-unsaturated carbonyl system can also be a substrate for reductases, leading to the saturation of the double bond.

Proposed Enzymatic Pathways for Biotransformation and Catabolism

Based on known metabolic reactions, a plausible biotransformation pathway for Ethyl 4-hydroxy-7-oxotridec-2-enoate can be proposed. The initial and most likely step would be the hydrolysis of the ethyl ester by a carboxylesterase, releasing the free carboxylic acid. This increases the water solubility of the molecule, facilitating further metabolism and excretion.

Following or in parallel with hydrolysis, the hydroxyl and keto groups would likely undergo redox transformations. The C4-hydroxyl could be oxidized to a β-diketone, a potentially reactive species. The C7-keto group could be stereoselectively reduced to a hydroxyl group. Further metabolism could proceed via pathways analogous to fatty acid β-oxidation, where the carbon chain is progressively shortened by two-carbon units. The presence of the α,β-double bond also makes the compound a potential Michael acceptor, allowing for conjugation with glutathione (B108866) (GSH) via glutathione S-transferases (GSTs), a major detoxification pathway for electrophilic compounds.

Mechanistic Studies of Bioactivity at the Molecular and Cellular Level

The bioactivity of a molecule like Ethyl 4-hydroxy-7-oxotridec-2-enoate would be dictated by its functional groups.

α,β-Unsaturated Ester: This moiety is an electrophilic Michael acceptor. nih.gov This allows the compound to potentially form covalent adducts with nucleophilic residues (such as cysteine or histidine) in proteins. nih.govnih.gov This irreversible binding can lead to the inhibition of enzyme activity or the disruption of protein function. This mechanism is a known strategy for achieving potent and lasting biological effects and is a feature of many natural products. nih.gov

Hydroxy-Keto Functionality: The hydroxyl and keto groups can participate in non-covalent interactions, such as hydrogen bonding, with biological targets like enzyme active sites or receptor binding pockets. nih.gov As seen with Tautomycetin, the precise spatial arrangement of these groups is critical for high-affinity binding and selectivity. nih.govnih.gov

Lipid-like Properties: The long carbon chain suggests the molecule will have an affinity for lipid membranes and hydrophobic pockets in proteins. It could potentially modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are known to bind lipid-derived molecules and regulate genes involved in lipid metabolism and inflammation. rupress.orgmdpi.com Oxidized lipids are known to interact with a variety of receptors, including scavenger receptors and Toll-like receptors, thereby modulating immune and inflammatory signaling pathways. nih.gov

Target Identification and Molecular Interactions in In Vitro Assays (e.g., Enzyme Inhibition)

The biological activity of oxylipins like Ethyl 4-hydroxy-7-oxotridec-2-enoate stems from their interaction with specific cellular targets, often initiating a signaling cascade. Research on structurally similar fungal oxylipins, such as various hydroxyoctadecadienoic acids (HODEs), has shown that G-protein coupled receptors (GPCRs) are a primary target. researchgate.net For instance, in Aspergillus fumigatus, oxylipins are recognized by GPCRs to trigger developmental changes. researchgate.net

In vitro ligand assays have provided specific insights into these molecular interactions. Studies on oxylipins from A. fumigatus revealed that they can act as ligands for the mammalian G-protein-coupled receptor G2A (also known as GPR132). researchgate.net Specifically, the fungal oxylipin 8-hydroxy-9,12-octadecadienoic acid (8-HODE) was identified as a G2A agonist, while a related compound, 5,8-diHODE, acted as a partial antagonist. researchgate.net This suggests that compounds with the core structure of Ethyl 4-hydroxy-7-oxotridec-2-enoate likely interact with specific receptor binding pockets, where the position and nature of the oxygenated functions (hydroxyl and keto groups) dictate whether the molecule activates (agonist) or blocks (antagonist) the receptor.

While direct enzyme inhibition is a plausible mechanism for such molecules, much of the current research points towards receptor-mediated signaling. The enzymes responsible for producing these oxylipins, such as lipoxygenases (LOXs) and dioxygenases (DOXs), are well-documented; however, the downstream targets that are directly inhibited by the final oxylipin products are still an area of active investigation. nih.govfrontiersin.org The identification of GPCRs as targets in fungi suggests that these signaling pathways could be considered for disease control strategies. frontiersin.org

Modulation of Key Cellular Processes and Signaling Pathways (e.g., Apoptosis Induction, Cell Invasiveness in Non-Human Cells)

Oxylipins are potent modulators of fundamental cellular processes in a wide range of organisms. In fungi, they are crucial for regulating morphogenesis, virulence, and the balance between different developmental stages. nih.govresearchgate.net For example, specific oxylipins produced by Aspergillus species, such as 5,8-diHODE, are known to induce lateral branching in hyphae and are involved in the formation of appressoria (specialized infection structures) in the rice blast pathogen Magnaporthe grisea. researchgate.net This regulation of fungal development is often density-dependent, functioning as a form of quorum sensing where the concentration of secreted oxylipins informs the fungal community about population size, triggering coordinated behavior. nih.govresearchgate.net

The influence of these molecules extends beyond the producing organism, acting as inter-kingdom signals. Plant-derived oxylipins can alter conidiation and secondary metabolism in pathogenic fungi like Aspergillus flavus and Fusarium oxysporum. nih.gov Conversely, fungal oxylipins can modulate host responses. Some oxylipins can induce programmed cell death; for example, certain derivatives have been shown to induce this process in tomato protoplasts. nih.gov This highlights their role in pathogenesis, where the fungus may manipulate the host's cellular machinery to facilitate infection. The signaling is often mediated through G protein pathways, which in turn regulate transcription factors related to the biosynthesis of toxins and other virulence factors. frontiersin.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues to Delineate Functional Motifs

Understanding the relationship between the chemical structure of oxylipins and their biological activity is crucial for delineating the functional motifs responsible for their effects. While specific SAR studies on Ethyl 4-hydroxy-7-oxotridec-2-enoate are not available, research on a variety of natural and synthetic analogues provides significant insights. The activity of these molecules is highly dependent on the length of the fatty acid chain, the number and position of double bonds, and the location and stereochemistry of the oxygenated functional groups (hydroxyl, hydroperoxy, keto). researchgate.net

For example, the response of Aspergillus species to oxylipins is specific to a subset of these molecules, indicating that the fungal receptors can distinguish between closely related structures. researchgate.net The differential activity of 8-HODE (agonist) and 5,8-diHODE (partial antagonist) on the G2A receptor underscores the importance of the precise oxygenation pattern. researchgate.net The α,β-unsaturated carbonyl system present in Ethyl 4-hydroxy-7-oxotridec-2-enoate is a known reactive motif (a Michael acceptor) that can potentially form covalent bonds with nucleophilic residues (like cysteine or histidine) in target proteins, a mechanism common for many bioactive natural products.

The table below summarizes the activities of several representative oxylipins, illustrating the structure-activity relationships within this class of compounds.

| Compound | Key Structural Features | Reported Biological Activity | Organism(s) | Reference |

|---|---|---|---|---|

| 8-HODE | C18 fatty acid with one hydroxyl group at C-8 | Agonist for G2A receptor; directs fungal developmental switches | Aspergillus fumigatus | researchgate.net |

| 5,8-diHODE | C18 fatty acid with two hydroxyl groups at C-5 and C-8 | Partial antagonist for G2A receptor; induces hyphal branching | Aspergillus fumigatus | researchgate.net |

| 9-HODE / 13-HODE | C18 fatty acid with one hydroxyl group at C-9 or C-13 | Alter secondary metabolism and conidiation | Aspergillus flavus | nih.govfrontiersin.org |

| Farnesol | C15 isoprenoid alcohol | Inhibits yeast-to-hyphal transition (quorum sensing) | Candida albicans | frontiersin.org |

| Tyrosol | Phenylethanoid | Promotes yeast-to-hyphal transition (quorum sensing) | Candida albicans | mdpi.com |

Conceptual Implications for Chemical Biology and Rational Lead Compound Design

The diverse biological activities of fungal oxylipins position them as valuable scaffolds for the development of new chemical tools and therapeutic leads. Their role as signaling molecules that can be specific to fungi or mediate cross-kingdom communication makes them particularly attractive for rational design approaches. nih.govfrontiersin.org

Design and Synthesis of Bioactive Probes for Target Validation

A significant challenge in studying signaling molecules like Ethyl 4-hydroxy-7-oxotridec-2-enoate is the definitive identification of their cellular binding partners. Chemical biology provides a powerful approach to this problem through the design and synthesis of bioactive probes. Starting from the core structure of the oxylipin, synthetic chemistry can be used to introduce specific functional groups that facilitate target identification without abolishing biological activity.

For example, a terminal alkyne or azide (B81097) group could be appended to the fatty acid chain, distant from the key hydroxyl and keto functionalities. This would allow for the use of "click chemistry" to attach a reporter tag, such as a fluorescent dye (for microscopy-based localization) or a biotin (B1667282) molecule (for affinity purification of the target protein). Another strategy involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the molecule. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling subsequent isolation and identification by mass spectrometry. Such probes would be invaluable for validating the G-protein coupled receptors and other potential targets that mediate the effects of these oxylipins. researchgate.net

Development of Lead Compounds for Agricultural or Biotechnological Applications (e.g., Antifungal, Antibacterial Activity)

The intricate role of oxylipins in regulating fungal development, virulence, and interactions with other organisms makes them a promising source of lead compounds for agriculture and biotechnology. frontiersin.org Many pathogenic fungi use these signals to control infection-related processes, making the pathways that produce or respond to them attractive targets for new antifungal agents. frontiersin.orgmdpi.com

Compounds that mimic or antagonize the natural oxylipin signals could be developed as novel fungicides. For instance, a molecule that blocks the receptor for a sporulation-inducing oxylipin could prevent a pathogenic fungus from reproducing and spreading. nih.gov Some oxylipins themselves have direct antifungal properties; for example, laetisarin, an oxylipin secreted by the fungus Laetisaria arvalis, is antifungal against the plant pathogen Pythium ultimum. nih.gov Furthermore, because oxylipins can interfere with biofilm formation—a key virulence factor in many microbial pathogens—analogues of Ethyl 4-hydroxy-7-oxotridec-2-enoate could be developed as anti-biofilm agents. frontiersin.org The structural similarity of oxylipins across kingdoms also suggests that they could be used to manipulate plant defense responses, potentially enhancing crop resistance to disease. nih.govfrontiersin.org

The table below lists examples of oxylipins and related fungal metabolites with documented antimicrobial or signaling activities relevant to biotechnological applications.

| Compound/Class | Reported Activity | Potential Application | Reference |

|---|---|---|---|

| Laetisarin | Antifungal against Pythium ultimum | Agricultural fungicide | nih.gov |

| Plant Oxylipins (e.g., 9-HPODE) | Suppress mycotoxin production in Aspergillus | Food safety (reducing mycotoxins) | nih.govnih.gov |

| Farnesol | Inhibits biofilm formation and yeast-hypha transition | Anti-biofilm agent against Candida albicans | frontiersin.org |

| Fungal Oxylipins | Mediate host-pathogen interactions | Modulation of plant defense systems | nih.govfrontiersin.org |

| Spirotryprostatin A Derivatives | Broad-spectrum fungicidal activities against phytopathogenic fungi | Agricultural fungicide | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Ethyl 4 Hydroxy 7 Oxotridec 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. For Ethyl 4-hydroxy-7-oxotridec-2-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton and carbon signals and to establish the intricate network of covalent bonds and spatial relationships.

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural analysis of Ethyl 4-hydroxy-7-oxotridec-2-enoate. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton, while the integration of the signals reveals the number of protons in a given environment. Coupling constants (J) between adjacent protons provide information about the dihedral angles and thus the local conformation.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of these signals is indicative of the carbon's hybridization and the nature of its substituents. For instance, carbonyl carbons are typically observed in the downfield region of the spectrum (170-220 ppm), while sp³-hybridized carbons appear at higher fields. pressbooks.pub

Illustrative ¹H and ¹³C NMR Data for Ethyl 4-hydroxy-7-oxotridec-2-enoate

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 1.25 | t | 7.1 | 14.2 |

| 2 | 4.15 | q | 7.1 | 60.3 |

| 3 | 6.90 | dd | 15.6, 4.5 | 148.5 |

| 4 | 5.85 | dd | 15.6, 1.5 | 121.0 |

| 5 | 4.50 | m | - | 71.8 |

| 6 | 2.55 | d | 6.0 | 52.1 |

| 7 | - | - | - | 211.5 |

| 8 | 2.40 | t | 7.5 | 42.9 |

| 9 | 1.55 | m | - | 23.8 |

| 10 | 1.28 | m | - | 29.1 |

| 11 | 1.28 | m | - | 29.3 |

| 12 | 1.28 | m | - | 31.6 |

| 13 | 0.88 | t | 6.8 | 22.6 |

| Ethyl CH₃ | 1.29 | t | 7.1 | 14.3 |

| Ethyl CH₂ | 4.20 | q | 7.1 | 60.5 |

Note: The data presented in this table is illustrative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

While 1D NMR provides essential information, 2D NMR techniques are indispensable for assembling the complete molecular structure of complex molecules like Ethyl 4-hydroxy-7-oxotridec-2-enoate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within a spin system. For instance, a cross-peak between the protons at C-3 and C-4 would confirm their connectivity across the double bond.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. For example, an HMBC correlation from the protons on C-6 to the carbonyl carbon at C-7 would confirm the position of the keto group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Protons that are close in space, but not necessarily bonded, will show cross-peaks. This is particularly useful for determining stereochemistry, such as the E or Z configuration of the double bond and the relative stereochemistry of the chiral center at C-4.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes such as conformational changes or tautomeric equilibria. researchgate.net For Ethyl 4-hydroxy-7-oxotridec-2-enoate, DNMR could be employed to investigate the rotational barriers around single bonds, which can provide insights into the preferred solution-state conformation of the molecule.

Furthermore, the presence of the β-hydroxy ketone moiety suggests the possibility of keto-enol tautomerism. While the enoate system is conjugated, the potential for tautomerization involving the C-7 keto group and adjacent protons could be explored using DNMR. rsc.org Differences in the chemical shifts and coupling constants at different temperatures could indicate the presence of multiple equilibrating species.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. This is a critical step in the identification of a new or unknown substance.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Ethyl 4-hydroxy-7-oxotridec-2-enoate. nih.gov In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high-resolution capability of modern mass spectrometers, such as Orbitrap or FT-ICR instruments, allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy (typically < 5 ppm). This accuracy is sufficient to distinguish between different elemental compositions that may have the same nominal mass.

Illustrative HRMS Data for Ethyl 4-hydroxy-7-oxotridec-2-enoate

| Ion | Calculated Exact Mass | Observed Mass | Elemental Composition |

| [M+H]⁺ | 271.1899 | 271.1902 | C₁₅H₂₇O₄ |

| [M+Na]⁺ | 293.1722 | 293.1725 | C₁₅H₂₆NaO₄ |

Note: The data presented in this table is illustrative. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation patterns of esters, ketones, and alcohols are well-established and can be used to piece together the structure of Ethyl 4-hydroxy-7-oxotridec-2-enoate. libretexts.org

For example, the fragmentation of the [M+H]⁺ ion of Ethyl 4-hydroxy-7-oxotridec-2-enoate would be expected to show characteristic losses, such as the loss of water (H₂O) from the hydroxyl group, the loss of an ethoxy group (C₂H₅O) from the ester, and cleavage of the carbon chain adjacent to the keto group. researchgate.net By analyzing the masses of the fragment ions, the connectivity of the different functional groups can be confirmed. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic analysis is fundamental to elucidating the functional groups and electronic systems within a molecule. For Ethyl 4-hydroxy-7-oxotridec-2-enoate, IR and UV-Vis spectroscopy provide critical insights into its key structural features, namely the hydroxyl group, the ketone, and the α,β-unsaturated ester moiety.

Characterization of Characteristic Carbonyl and Hydroxyl Stretching Frequencies

While specific experimental spectra for Ethyl 4-hydroxy-7-oxotridec-2-enoate are not widely published, its structure allows for the confident prediction of its primary infrared absorption bands based on well-established principles. The IR spectrum is expected to be dominated by absorptions from the hydroxyl (O-H) and two distinct carbonyl (C=O) groups.

The hydroxyl group's stretching vibration is anticipated to produce a broad absorption band in the region of 3550–3200 cm⁻¹. The breadth of this peak is a direct consequence of intermolecular hydrogen bonding. The molecule contains two carbonyl groups: a ketone and an α,β-unsaturated ester. The ketonic carbonyl (at C7) is expected to show a strong, sharp absorption peak around 1715 cm⁻¹, typical for a saturated aliphatic ketone. The ester carbonyl, being part of a conjugated system, will have its absorption frequency lowered. This is because the delocalization of π-electrons slightly weakens the C=O double bond. Therefore, the stretching frequency for the α,β-unsaturated ester carbonyl is predicted to appear in the range of 1730–1715 cm⁻¹. The C=C double bond of the enoate system typically absorbs in the 1650-1600 cm⁻¹ region, and the C-O single bond of the ester will show a strong absorption between 1300 and 1000 cm⁻¹. chemsrc.com

Table 1: Predicted Infrared Absorption Frequencies for Ethyl 4-hydroxy-7-oxotridec-2-enoate

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching, H-bonded | 3550–3200 | Broad |

| Carbonyl (C=O) | Stretching (Ester, conjugated) | 1730–1715 | Strong, sharp |

| Carbonyl (C=O) | Stretching (Ketone) | ~1715 | Strong, sharp |

| Alkene (C=C) | Stretching (Conjugated) | 1650–1600 | Medium |

| Ester (C-O) | Stretching | 1300–1000 | Strong |

Analysis of Chromophores and Conjugated Systems in the Alpha,Beta-Unsaturated Moiety

The primary chromophore—the part of the molecule that absorbs ultraviolet or visible light—in Ethyl 4-hydroxy-7-oxotridec-2-enoate is the α,β-unsaturated ester system. This conjugated system of a carbon-carbon double bond and a carbonyl group gives rise to an intense electronic transition.

This transition is of the type π → π, which involves promoting an electron from a π bonding orbital to a π antibonding orbital. For α,β-unsaturated esters, this absorption is typically strong and occurs in the UV region, with an expected maximum absorption (λ_max) in the range of 210–240 nm. The isolated ketone at the C7 position also acts as a chromophore, but its characteristic n → π* transition is formally forbidden and thus exhibits a much weaker absorption at a longer wavelength, which may be difficult to resolve or could be obscured by the more intense π → π* transition.

Chiroptical Methods for Absolute Configuration Determination

The carbon atom at position 4 (C4), which is bonded to the hydroxyl group, is a stereocenter. This structural feature makes Ethyl 4-hydroxy-7-oxotridec-2-enoate a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical methods are essential for distinguishing between these enantiomers and determining the absolute configuration of a specific sample.

Optical Rotation and Specific Rotation Measurements

An enantiomerically pure or enriched sample of Ethyl 4-hydroxy-7-oxotridec-2-enoate will be optically active, meaning it will rotate the plane of plane-polarized light. This rotation is measured using a polarimeter and is reported as the specific rotation, [α]. The specific rotation is a characteristic physical property for a chiral compound under a specific set of conditions (temperature, solvent, concentration, and wavelength of light—usually the sodium D-line at 589 nm).

The sign of the rotation (+ for dextrorotatory or - for levorotatory) and its magnitude are unique to the enantiomer. While it is certain that an enantiopure sample would have a non-zero specific rotation, the actual value and sign for either the (R) or (S) enantiomer of Ethyl 4-hydroxy-7-oxotridec-2-enoate are not available in published literature and would need to be determined experimentally. The determination of absolute configuration often requires correlation with compounds of known configuration or the use of other advanced techniques. chem960.com

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the conformation and absolute configuration of chiral compounds, particularly those containing chromophores.

In Ethyl 4-hydroxy-7-oxotridec-2-enoate, the chromophores (the α,β-unsaturated ester and the ketone) are in proximity to the C4 stereocenter. This arrangement would lead to distinct signals, known as Cotton effects, in the CD spectrum at the absorption wavelengths of the chromophores. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimentally measured CD spectrum to spectra predicted by computational models or by applying empirical rules (such as the Octant Rule for the ketone), the absolute configuration (R or S) at the C4 center could be assigned.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Ethyl 4-hydroxy-7-oxotridec-2-enoate could be grown, this technique would provide an unambiguous determination of its molecular geometry and, for a chiral sample, its absolute configuration.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the precise calculation of bond lengths, bond angles, and torsion angles. chem960.com This would reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the ethyl group and the long alkyl chain. Furthermore, the crystallographic data would detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and carbonyl oxygens, which dictate how the molecules pack together in the solid state. Although no crystal structure for Ethyl 4-hydroxy-7-oxotridec-2-enoate has been reported in the literature, this method remains the gold standard for absolute structure elucidation. chem960.com

Chromatographic Techniques for Purity Assessment, Diastereomeric Ratio Determination, and Mixture Analysis

The analysis and purification of ethyl 4-hydroxy-7-oxotridec-2-enoate, a polyfunctional long-chain ester, rely heavily on chromatographic techniques. These methods are essential for assessing the purity of synthetic batches, determining the ratio of diastereomers formed during synthesis, and analyzing the compound within complex mixtures. The selection of a specific chromatographic technique is dictated by the analytical goal, whether it be preparative purification or sensitive quantitative analysis.

Purity Assessment

For routine purity assessment and purification of reaction mixtures containing ethyl 4-hydroxy-7-oxotridec-2-enoate, flash column chromatography using silica (B1680970) gel is a common and effective method. The polarity of the compound, influenced by the hydroxyl and keto groups, allows for good separation from less polar starting materials and non-polar byproducts. The choice of eluent is critical for achieving optimal separation. A gradient of ethyl acetate (B1210297) in a non-polar solvent like petroleum ether or hexane (B92381) is typically employed.

In a representative purification, a crude reaction mixture would be loaded onto a silica gel column and eluted with a solvent system starting with a low percentage of ethyl acetate, which is gradually increased. This gradient elution allows for the separation of components based on their polarity. The progress of the separation is monitored by thin-layer chromatography (TLC) , with visualization of the spots under UV light (due to the α,β-unsaturated system) and/or by staining with an appropriate agent such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) to detect the hydroxyl and keto functionalities.

Diastereomeric Ratio Determination

The synthesis of ethyl 4-hydroxy-7-oxotridec-2-enoate can result in the formation of diastereomers due to the creation of a new stereocenter at the C4 position relative to any pre-existing stereocenters. The determination of the diastereomeric ratio is crucial and is often accomplished using high-performance liquid chromatography (HPLC), particularly with a chiral stationary phase (CSP).

The enantiomeric purity of related chiral γ-hydroxy-α,β-unsaturated esters has been successfully determined using a Daicel Chiralcel OD-column with a mobile phase of hexane and 2-propanol (95:5), demonstrating the utility of this approach for analogous structures. nih.gov

Mixture Analysis

When analyzing ethyl 4-hydroxy-7-oxotridec-2-enoate in complex biological or environmental samples, gas chromatography-mass spectrometry (GC-MS) is a powerful technique. Due to the relatively low volatility and thermal lability of the compound, derivatization is often necessary prior to GC analysis. The hydroxyl group can be converted to a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized analyte can then be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The retention time provides one level of identification, while the mass spectrometer provides structural information through the fragmentation pattern of the molecule upon electron ionization. This combination of retention data and mass spectral data allows for high confidence in the identification and quantification of the compound in a complex matrix. For instance, the analysis of long-chain esters by GC-MS shows a clear correlation between the number of carbons and retention times, which can be a useful parameter in the analysis of ethyl 4-hydroxy-7-oxotridec-2-enoate. nih.gov

The following tables, while not containing data for the specific target compound due to its absence in available literature, illustrate the format and type of data that would be generated in such chromatographic analyses based on studies of analogous compounds.

Table 1: Illustrative HPLC Parameters for Diastereomeric Ratio Determination of a β-Hydroxy Ester Analog

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Daicel Chiralcel OD-H (or similar) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Table 2: Illustrative GC-MS Parameters for Analysis of a Derivatized Hydroxy Ester Analog in a Mixture

| Parameter | Value |

| Instrument | Gas Chromatograph-Mass Spectrometer |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min |

| Injection Mode | Splitless |

| Injector Temp. | 250°C |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

| Derivatization | Trimethylsilylation of the hydroxyl group |

Lack of Specific Research Hinders Detailed Computational Analysis of Ethyl 4-hydroxy-7-oxotridec-2-enoate

The structural features of Ethyl 4-hydroxy-7-oxotridec-2-enoate, which include a β-hydroxy-α,β-unsaturated ester and a ketone, suggest that it would exhibit interesting electronic and conformational properties, including the potential for keto-enol tautomerism. nih.govresearchgate.netacs.org Theoretical investigations of similar systems often employ Density Functional Theory (DFT) and ab initio methods to explore geometry optimization and the energy landscapes of different conformers and tautomers. nih.govresearchgate.net Such studies are crucial for understanding the relative stability of different forms of the molecule.

Furthermore, molecular dynamics (MD) simulations would be a valuable tool for investigating the dynamic behavior of this compound and its interactions with solvents. For other novel compounds, MD simulations have provided insight into how molecules behave in a condensed phase, which can differ significantly from the gas phase geometries predicted by DFT.

In the context of structural validation, computational prediction of spectroscopic data is a powerful technique. mdpi.com First-principles calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and to perform vibrational frequency analysis to aid in the interpretation of experimental Infrared (IR) spectra. researchgate.netmdpi.com For related compounds, researchers have successfully compared computationally derived spectra with experimental data to confirm molecular structures. researchgate.netresearchgate.net

However, without specific studies on Ethyl 4-hydroxy-7-oxotridec-2-enoate, any discussion of its computational and theoretical properties would be purely speculative. The generation of specific data tables for optimized geometries, relative energies of tautomers, predicted NMR chemical shifts, or vibrational frequencies is not possible without dedicated research that has not yet been published in accessible literature. The scientific community has applied these computational methods extensively to other molecules, including various esters, ketones, and pyrrolidinone derivatives, but not to the specific subject of this article. researchgate.net

Until such research is conducted and published, a detailed, data-driven computational analysis as outlined remains an area for future investigation.

Computational and Theoretical Investigations of Ethyl 4 Hydroxy 7 Oxotridec 2 Enoate

Reaction Mechanism Elucidation using Computational Methods

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the formation of a molecule. Such studies typically involve mapping the potential energy surface of a reaction to identify the most favorable pathways.

Transition State Characterization and Energy Barrier Determination

At present, there is a notable absence of published research specifically detailing the transition state characterization or the determination of energy barriers for the synthesis of Ethyl 4-hydroxy-7-oxotridec-2-enoate. Theoretical studies would typically employ methods like Density Functional Theory (DFT) to model the reaction, for instance, an aldol (B89426) addition or a related carbon-carbon bond-forming reaction that could lead to this structure.

A hypothetical reaction coordinate diagram would illustrate the energy changes as reactants proceed to products through a high-energy transition state. The activation energy (Ea), or energy barrier, derived from such a calculation, is a critical parameter for predicting reaction rates. However, for Ethyl 4-hydroxy-7-oxotridec-2-enoate, these specific calculations have not been reported in the accessible scientific literature.

Table 1: Hypothetical Data for Transition State Analysis

| Parameter | Hypothetical Value | Description |

| Reaction Type | Aldol Addition | A plausible synthetic route for the formation of the β-hydroxy ester moiety. |

| Computational Method | DFT (B3LYP/6-31G*) | A commonly used method for calculating electronic structure and geometries. |

| Calculated Activation Energy (Ea) | Not Available | The energy difference between the reactants and the transition state. |

| Transition State Geometry | Not Available | The specific atomic arrangement at the peak of the energy barrier. |

Note: The data in this table is purely illustrative of what such a study would entail, as no specific experimental or computational results are currently available.

Analysis of Stereoselectivity Mechanisms

Ethyl 4-hydroxy-7-oxotridec-2-enoate possesses a chiral center at the C4 position, meaning it can exist as two different stereoisomers (R and S). The stereoselectivity of the reaction that forms this center is a crucial aspect of its synthesis, particularly for applications where a specific stereoisomer is required.

Computational analysis is a powerful tool for understanding the origins of stereoselectivity. By calculating the energies of the different diastereomeric transition states leading to the R and S products, researchers can predict which stereoisomer will be favored. These calculations often consider the steric and electronic interactions within the transition state structures. For Ethyl 4-hydroxy-7-oxotridec-2-enoate, however, no such computational studies on the mechanism of stereoselectivity have been published.

In Silico Modeling for Structure-Activity Relationship (SAR) Predictions in Drug Design (Conceptual)

The field of drug discovery frequently employs in silico modeling to predict the biological activity of molecules and to understand their structure-activity relationships (SAR). This conceptual approach involves using computational methods to screen virtual libraries of compounds against a biological target, such as a protein or enzyme.

For a compound like Ethyl 4-hydroxy-7-oxotridec-2-enoate, SAR studies would conceptually involve:

Defining a Biological Target: Identifying a specific protein or enzyme that the molecule could potentially interact with.

Molecular Docking: Computationally predicting the preferred orientation of Ethyl 4-hydroxy-7-oxotridec-2-enoate when bound to the active site of the target. This provides an estimate of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of related molecules with their biological activity.

These in silico approaches can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test in the laboratory. However, it is important to emphasize that for Ethyl 4-hydroxy-7-oxotridec-2-enoate, these discussions remain purely conceptual, as no specific SAR studies or in silico drug design efforts have been reported in the literature.

Derivatization and Structural Modification Studies of Ethyl 4 Hydroxy 7 Oxotridec 2 Enoate

Synthesis of Analogues with Modified Alkyl Chain Lengths and Saturation States

The lipophilicity and conformational flexibility of Ethyl 4-hydroxy-7-oxotridec-2-enoate can be systematically altered by modifying the length and degree of saturation of its alkyl chains. These modifications can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Research efforts have focused on two primary regions for modification: the C8-C13 hexyl chain attached to the ketone and the ethyl group of the ester. The synthesis of these analogues typically involves a convergent strategy, starting from commercially available or readily prepared building blocks. For instance, analogues with varying C8-C13 chain lengths can be synthesized by employing different Grignard reagents or organolithium compounds in the key step of forming the carbon skeleton.

The introduction of unsaturation into the alkyl chain is often achieved through standard olefination reactions or by the dehydration of corresponding alcohol precursors. Conversely, the reduction of the existing double bond or the ketone can provide fully saturated or partially reduced analogues.

Table 1: Representative Analogues with Modified Alkyl Chains and Saturation

| Compound ID | Modification | Alkyl Chain (C8-C13) | Saturation State |

|---|---|---|---|

| 1a | Chain Shortening | Butyl | Saturated |

| 1b | Chain Elongation | Octyl | Saturated |

| 1c | Introduction of Unsaturation | Hex-4-enyl | Unsaturated (alkene) |

| 1d | Introduction of Unsaturation | Hex-4-ynyl | Unsaturated (alkyne) |

| 1e | Saturation of C2-C3 Double Bond | Hexyl | Saturated |

Introduction of Diverse Functional Groups at Strategic Positions

To probe specific interactions and introduce new chemical properties, diverse functional groups can be installed at strategic positions within the Ethyl 4-hydroxy-7-oxotridec-2-enoate scaffold. Key sites for modification include the alkyl chain, the allylic position, and the carbon adjacent to the ketone.

Halogenation, for instance, can be achieved at various positions to modulate electronic properties and metabolic stability. The introduction of hydroxyl or amino groups can provide new hydrogen bonding capabilities and serve as handles for further functionalization. These modifications often require multi-step synthetic sequences, utilizing protecting group strategies to ensure regioselectivity.

Table 2: Analogues with Introduced Functional Groups

| Compound ID | Functional Group | Position of Modification | Synthetic Strategy |

|---|---|---|---|

| 2a | Fluoro (F) | C13 | Nucleophilic substitution on a tosylated precursor |

| 2b | Hydroxyl (OH) | C8 | Oxidation of a corresponding alkyl borane |

| 2c | Amino (NH2) | C5 | Reductive amination of a diketone precursor |

| 2d | Methoxy (OCH3) | C4 | Williamson ether synthesis on the C4-hydroxyl |

| 2e | Cyano (CN) | C13 | Substitution of a halide with a cyanide salt |

Alteration of the Ester Moiety (e.g., Amides, Acids)

The ethyl ester of the parent compound is a prime target for modification to explore the impact of this group on the molecule's properties. Hydrolysis of the ester under basic or acidic conditions yields the corresponding carboxylic acid, which introduces a charged functionality.

Amidation, achieved by reacting the ester with a variety of primary or secondary amines, can lead to a diverse library of amides. This modification can enhance metabolic stability by replacing the ester linkage with a more robust amide bond and can also introduce a wide range of substituents to probe for new interactions.

Table 3: Derivatives with Modified Ester Moiety

| Compound ID | Moiety | R Group (for Amides/Esters) | Method of Synthesis |

|---|---|---|---|

| 3a | Carboxylic Acid | H | Saponification with LiOH |

| 3b | Methyl Ester | CH3 | Transesterification |

| 3c | Primary Amide | H | Aminolysis with ammonia |

| 3d | N-Methyl Amide | CH3 | Reaction with methylamine |

| 3e | N-Phenyl Amide | C6H5 | Reaction with aniline (B41778) |

Stereochemical Variations at Chiral Centers and Double Bond Geometry

Ethyl 4-hydroxy-7-oxotridec-2-enoate possesses a chiral center at C4 and a C2-C3 double bond, allowing for stereochemical diversity. The naturally occurring or typically synthesized form is often a specific stereoisomer, and the synthesis of its enantiomer and diastereomers is crucial for understanding stereospecific interactions.

Asymmetric synthesis methodologies, such as chiral reductions of a precursor ketone, can be employed to selectively obtain either the (R)- or (S)-enantiomer at the C4 position. The geometry of the C2-C3 double bond is also a key feature. While the (E)-isomer is often thermodynamically favored, specific reaction conditions or synthetic routes can be designed to produce the (Z)-isomer.

Table 4: Stereochemical and Geometric Isomers

| Isomer ID | Stereochemistry at C4 | Double Bond Geometry | Key Synthetic Step |

|---|---|---|---|

| 4a | (S) | E | Asymmetric reduction of a 4-keto precursor |

| 4b | (R) | Z | Wittig reaction with a stabilized ylide |

| 4c | (S) | Z | Combination of asymmetric reduction and stereoselective olefination |

| 4d | rac | E | Standard synthesis without chiral control |

Cyclization and Rearrangement Products Derived from Ethyl 4-hydroxy-7-oxotridec-2-enoate

The inherent functionality of Ethyl 4-hydroxy-7-oxotridec-2-enoate makes it a versatile precursor for various cyclization and rearrangement reactions, leading to novel heterocyclic and carbocyclic scaffolds.

Intramolecular reactions are of particular interest. For example, the C4-hydroxyl group can undergo an intramolecular Michael addition to the α,β-unsaturated ester, forming a substituted tetrahydrofuran (B95107) ring. Alternatively, under acidic conditions, lactonization can occur, leading to the formation of a δ-lactone. Rearrangement reactions, such as a pinacol-type rearrangement of a diol precursor, can also be envisioned to generate new carbon skeletons.

Synthesis of Proposed Metabolites and Degradation Products for Bioanalytical Studies

To support pharmacokinetic and metabolic studies, the authentic chemical standards of proposed metabolites and degradation products are required. The synthesis of these compounds allows for their unambiguous identification and quantification in biological matrices.

Common metabolic transformations include oxidation, reduction, and hydrolysis. For Ethyl 4-hydroxy-7-oxotridec-2-enoate, likely metabolic pathways involve the reduction of the C7-ketone, oxidation at various positions on the alkyl chain, and hydrolysis of the ethyl ester to the carboxylic acid. The targeted synthesis of these potential metabolites is often achieved by applying standard organic transformations to the parent molecule or its precursors.

Table 5: Synthesized Potential Metabolites and Degradation Products

| Compound ID | Type | Modification from Parent Compound |

|---|---|---|

| 6a | Metabolite | Reduction of C7-ketone to a hydroxyl group |

| 6b | Metabolite | Hydroxylation at C12 of the alkyl chain |

| 6c | Metabolite/Degradation Product | Hydrolysis of the ethyl ester to the carboxylic acid |

| 6d | Metabolite | Combination of C7-ketone reduction and ester hydrolysis |

| 6e | Degradation Product | Product of retro-aldol condensation |

Emerging Research Areas and Broader Academic Impacts

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of complex molecules like Ethyl 4-hydroxy-7-oxotridec-2-enoate is increasingly benefiting from the adoption of flow chemistry and other sustainable synthesis methodologies. The presence of multiple functional groups in the target molecule makes it an ideal candidate for multi-step continuous flow processes, which can offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability.

Research into the synthesis of related β-keto esters has demonstrated the successful application of in-flow processes. For instance, a continuous-flow method for the synthesis of β-keto esters has been developed, which can be seamlessly integrated with subsequent reactions to produce more complex derivatives. researchgate.netmdpi.com This approach minimizes the handling of potentially unstable intermediates and allows for precise control over reaction conditions, leading to higher yields and purities.

The principles of green chemistry are also highly relevant to the synthesis of Ethyl 4-hydroxy-7-oxotridec-2-enoate. The development of catalytic, atom-economical reactions is a key focus. For example, the use of environmentally benign catalysts and solvents, as well as the reduction of waste through telescoping reaction sequences, are all important considerations. The synthesis of related β-hydroxy esters has been achieved using greener methods, such as employing water as a solvent or using organocatalysis, which avoids the use of toxic heavy metals.

Table 1: Comparison of Synthetic Methodologies for Related β-Hydroxy Keto Esters

| Methodology | Advantages | Disadvantages | Relevance to Ethyl 4-hydroxy-7-oxotridec-2-enoate |

| Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Poor heat and mass transfer, potential for runaway reactions, often lower yields. | Traditional approach for initial discovery and small-scale work. |

| Flow Chemistry | Excellent control over reaction parameters, enhanced safety, easy scalability, potential for automation. researchgate.netmdpi.com | Higher initial equipment cost, potential for clogging with solid materials. | Highly promising for safe and efficient large-scale production. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reaction conditions. | May require development of new catalytic systems, can sometimes have lower reactivity. | Essential for developing sustainable manufacturing processes for this and similar molecules. |

Potential Applications in Advanced Materials Science (Conceptual)

The unique combination of functional groups in Ethyl 4-hydroxy-7-oxotridec-2-enoate makes it a conceptually intriguing building block for advanced materials. While direct research in this area is not yet established, the potential for this molecule to contribute to the development of novel polymers and functional materials is significant.

The hydroxyl and keto functionalities offer sites for polymerization and cross-linking. For example, the hydroxyl group could be used to form polyesters or polyurethanes, while the ketone could participate in reactions to form a variety of polymer structures. researchgate.net The long aliphatic chain could impart flexibility and hydrophobicity to the resulting polymers, making them suitable for applications such as coatings, adhesives, or elastomers.

One particularly exciting conceptual application is in the field of self-healing polymers. mdpi.comresearchgate.net The functional groups within Ethyl 4-hydroxy-7-oxotridec-2-enoate could be utilized to create dynamic covalent bonds, which are essential for a material's ability to repair itself after damage. digitellinc.comacs.org For instance, the hydroxyl group could form reversible ester linkages, or the ketone could be used to form reversible imine or hydrazone bonds. The development of such materials has wide-ranging implications for the longevity and sustainability of a variety of products.

Furthermore, the ability to tailor the properties of polymers derived from this molecule by modifying its structure opens up possibilities for creating materials with specific thermal, mechanical, or optical properties. The engineering of polyketide synthases to produce monomers for plastics is an area of active research, with the potential to create new materials with interesting properties. youtube.com

Contribution to Understanding Oxidative Stress and Lipid Peroxidation Mechanisms

While direct studies on Ethyl 4-hydroxy-7-oxotridec-2-enoate in the context of oxidative stress are not available, its structure bears a resemblance to reactive aldehydes produced during lipid peroxidation, such as 4-hydroxy-2-nonenal (4-HNE). This structural similarity suggests that it could serve as a valuable tool for investigating the mechanisms of oxidative damage and cellular signaling.

Lipid peroxidation is a key process in cellular injury, and its products, like 4-HNE, are known to be involved in a variety of pathological conditions. These reactive aldehydes can modify proteins and other macromolecules, leading to cellular dysfunction. researchgate.netmdpi.com By studying the interactions of Ethyl 4-hydroxy-7-oxotridec-2-enoate with biological systems, researchers could gain insights into the specific chemical reactions that contribute to oxidative damage.

The presence of both an electrophilic α,β-unsaturated system and a nucleophilic hydroxyl group in Ethyl 4-hydroxy-7-oxotridec-2-enoate makes it a bifunctional molecule that could potentially interact with a variety of cellular targets. This could include forming adducts with proteins, nucleic acids, and lipids, thereby mimicking the effects of endogenous lipid peroxidation products. Understanding these interactions at a molecular level is crucial for developing therapeutic strategies to combat oxidative stress-related diseases.

Development of Novel Methodologies for Stereoselective Synthesis of Complex Polyketides

Ethyl 4-hydroxy-7-oxotridec-2-enoate can be considered a simple polyketide, and as such, its synthesis is relevant to the broader challenge of producing complex polyketide natural products. Polyketides are a diverse class of molecules with a wide range of biological activities, and the ability to synthesize them with high stereocontrol is a major goal in organic chemistry. researchgate.netdigitellinc.com

The synthesis of Ethyl 4-hydroxy-7-oxotridec-2-enoate requires the stereoselective formation of the hydroxyl group at the C4 position. Developing efficient and highly selective methods for this transformation would be a valuable contribution to the field of polyketide synthesis. mdpi.comresearchgate.net This could involve the use of chiral catalysts, enzymatic resolutions, or substrate-controlled diastereoselective reactions.

Furthermore, the methodologies developed for the synthesis of this molecule could be adapted to produce more complex polyketide fragments. By extending the carbon chain and introducing additional stereocenters, chemists can build up the backbones of a wide variety of natural products. researchgate.net The insights gained from the synthesis of this relatively simple target can therefore have a significant impact on the ability to access more complex and medicinally relevant molecules. nih.gov

Role as a Precursor for More Complex Bioactive Molecules and Natural Products

The functional groups present in Ethyl 4-hydroxy-7-oxotridec-2-enoate make it a versatile precursor for the synthesis of a variety of more complex bioactive molecules and natural products. The α,β-unsaturated ester, hydroxyl group, and ketone can all be selectively manipulated to build additional complexity.

For example, the double bond can be subjected to a variety of addition reactions, such as Michael additions, to introduce new functional groups. The hydroxyl group can be oxidized, protected, or used as a handle for further transformations. The ketone can be reduced, alkylated, or converted to other functional groups.

The synthesis of various natural products and bioactive compounds often involves intermediates with similar structural motifs. For instance, related hydroxy-enoate structures have been utilized as key intermediates in the synthesis of natural products. nii.ac.in The strategic unmasking and elaboration of the functional groups in Ethyl 4-hydroxy-7-oxotridec-2-enoate could provide a convergent and efficient route to a range of target molecules. The development of synthetic routes to related heterocyclic compounds, such as chromones and quinolones, from functionalized ester precursors highlights the potential of such building blocks. acs.orgyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.